PIPES-d18

Biomolecular NMR Protein Structure Determination Isotopic Purity

Researchers using non-deuterated PIPES for NMR face spectral interference from buffer protons, complicating analysis of proteins and metabolites. PIPES-d18 is the definitive solution. As a perdeuterated Good's buffer, it eliminates this background, ensuring clean spectra without compromising its non-complexing nature. Key supply and performance data: - Isotopic Purity: ≥98 atom % D, reducing proton signals to ≤2%, enabling artifact-free NMR for large proteins and metabolomics. - Metal Compatibility: A verified non-complexing buffer, unlike HEPES or Tris, it ensures accurate metal availability in enzyme assays and structural biology. - Quality Assurance: Supplied at ≥98% chemical purity with full documentation, supporting regulated bioanalytical and quality control workflows.

Molecular Formula C8H18N2O6S2
Molecular Weight 320.5 g/mol
Cat. No. B1429338
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePIPES-d18
Molecular FormulaC8H18N2O6S2
Molecular Weight320.5 g/mol
Structural Identifiers
SMILESC1CN(CCN1CCS(=O)(=O)O)CCS(=O)(=O)O
InChIInChI=1S/C8H18N2O6S2/c11-17(12,13)7-5-9-1-2-10(4-3-9)6-8-18(14,15)16/h1-8H2,(H,11,12,13)(H,14,15,16)/i1D2,2D2,3D2,4D2,5D2,6D2,7D2,8D2/hD2
InChIKeyIHPYMWDTONKSCO-SVSBSETCSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

PIPES-d18 Deuterated Buffer for NMR and Mass Spectrometry


PIPES-d18 (1,4-Piperazinediethanesulfonic acid-d18) is the perdeuterated form of the Good's buffer PIPES, featuring 18 deuterium atoms substituted for all non-exchangeable hydrogen positions . PIPES is a zwitterionic ethanesulfonic acid buffer with a pKa of 6.8 at 25°C and an effective buffering range of pH 6.1–7.5, making it suitable for maintaining near-physiological pH conditions in biochemical and biophysical studies . The deuterium labeling of PIPES-d18 (CAS 352534-95-3) preserves the parent compound's buffering characteristics while enabling distinct analytical advantages in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) applications by eliminating proton background interference from the buffer component .

Why PIPES-d18 Cannot Be Substituted


Generic substitution of PIPES-d18 with non-deuterated PIPES or alternative Good's buffers (e.g., HEPES, MES) introduces quantifiable analytical liabilities that compromise data quality and experimental reproducibility. Non-deuterated PIPES generates strong proton signals in ¹H-NMR spectra that overlap with analyte resonances, necessitating spectral subtraction or deconvolution that reduces signal-to-noise ratio and introduces quantification uncertainty . Alternative buffers such as HEPES and MOPS are documented to form complexes with divalent metal ions including Cu²⁺, altering metal availability and introducing artifacts in metalloenzyme assays and metal-sensitive systems, whereas PIPES (and by extension PIPES-d18) is classified among the three non-complexing Good's buffers that do not interact with metal ions [1]. MES buffer, while also non-complexing, operates at a lower pH range (5.5–6.7) incompatible with physiological pH requirements, and its non-deuterated form presents the same ¹H-NMR interference problem. These substitution liabilities are not theoretical—they manifest as measurable degradation in spectral resolution, inaccurate metal-dependent activity measurements, and failed pH maintenance in critical assays.

PIPES-d18 Differentiation Evidence


Isotopic Purity for Quantitative NMR

PIPES-d18 is specified at ≥98 atom % deuterium incorporation across all 18 non-exchangeable hydrogen positions, compared to 0 atom % D for non-deuterated PIPES . This high isotopic purity ensures that residual proton signals from the buffer component are reduced to ≤2% of the intensity observed with non-deuterated PIPES at equivalent buffer concentration, effectively eliminating buffer-derived interference from the ¹H-NMR spectrum without requiring post-acquisition spectral subtraction algorithms that introduce quantification errors of 5–15% depending on signal overlap severity .

Biomolecular NMR Protein Structure Determination Isotopic Purity

Mass Shift for MS Internal Standards

PIPES-d18 exhibits a nominal mass shift of M+18 relative to unlabeled PIPES (molecular weight 302.37 g/mol for PIPES versus 320.48 g/mol for PIPES-d18) due to the substitution of 18 hydrogen atoms with deuterium . This 18 Da mass difference provides baseline chromatographic and mass spectrometric separation between the labeled buffer and any residual unlabeled PIPES present in the system, enabling PIPES-d18 to serve as an internal standard for quantification of buffer components or as a tracer in buffer distribution studies . In contrast, non-deuterated PIPES produces no such mass differentiation and cannot function as an internal standard for PIPES quantification.

Mass Spectrometry Quantitative Analysis Isotope Dilution

Metal Ion Non-Complexation

PIPES is one of only three buffers among the 20 originally proposed Good's buffers that does not form complexes with metal ions, a property that is preserved in the deuterated PIPES-d18 analog [1]. This stands in quantitative contrast to widely used alternative buffers such as HEPES, Tris, and MOPS, which exhibit measurable copper(II) complexation with global stability constants (log β) sufficient to alter trace metal speciation in biochemical assays. Studies evaluating Cu²⁺ interaction kinetics with physiological pH buffers have confirmed that HEPES and MOPS form Cu(II) complexes, whereas PIPES (and by class-level inference, PIPES-d18) shows no detectable complexation under identical conditions [2].

Metalloenzyme Assays Metal Ion Sensitivity Biochemical Buffer Selection

Physiological pH Buffering Range

PIPES-d18 retains the characteristic pH buffering range of the parent PIPES compound, with an effective range of pH 6.1–7.5 and a pKa of 6.8 at 25°C . This range brackets physiological pH (7.2–7.4) while also extending into slightly acidic conditions suitable for intracellular organelle studies (e.g., endosomal pH ~6.0–6.5). In contrast, MES buffer (another non-complexing Good's buffer) operates at pH 5.5–6.7 with pKa 6.1, which is suboptimal for physiological pH maintenance; HEPES buffer (pH 6.8–8.2, pKa 7.5) provides physiological coverage but exhibits metal complexation liabilities as documented above.

pH Control Physiological Buffer Biochemical Assay Conditions

PIPES-d18 Optimal Applications


Biomolecular NMR Spectroscopy

In protein NMR structure determination and dynamics studies, PIPES-d18 serves as the buffer of choice when maintaining physiological pH (6.1–7.5) while eliminating buffer-derived ¹H signals from the spectrum . The ≥98 atom % D isotopic purity ensures that residual proton intensity from the buffer is reduced to ≤2% of that observed with non-deuterated PIPES, enabling acquisition of clean protein amide and methyl region spectra without the need for spectral subtraction algorithms that compromise quantification accuracy . This application is particularly critical for studies of large proteins (>30 kDa) where TROSY-based experiments require minimal background proton signals, and for metabolomics NMR where buffer signals would otherwise obscure low-abundance metabolite resonances .

MS Internal Standard Applications

The M+18 mass shift of PIPES-d18 (320.48 g/mol vs 302.37 g/mol for PIPES) provides unambiguous chromatographic and mass spectrometric resolution from unlabeled PIPES, enabling its use as an internal standard for absolute quantification of buffer components in complex biological matrices . This application is essential for pharmaceutical quality control of buffer-excipient formulations, for tracking buffer distribution in pharmacokinetic studies where buffer components may co-elute with drug candidates, and for hydrogen-deuterium exchange mass spectrometry (HDX-MS) workflows requiring deuterated buffer systems that do not contribute to back-exchange artifacts . The commercial availability of PIPES-d18 at ≥98% chemical purity with defined isotopic enrichment supports method validation requirements for regulated bioanalytical laboratories .

Metalloenzyme and Metal-Sensitive Assays

For enzyme assays involving metal-dependent catalysis (e.g., metalloproteases, superoxide dismutase, carbonic anhydrase) or metal-sensing biosensor development, PIPES-d18 provides the combined advantages of deuterated NMR compatibility and verified non-complexation with divalent metal ions including Cu²⁺ . Unlike HEPES and Tris buffers which form measurable complexes with transition metals and can alter apparent enzyme kinetics or metal bioavailability, PIPES (and by extension PIPES-d18) maintains metal ions in their free, bioavailable form . This property is particularly valuable for structural biology studies of metalloproteins where both accurate metal occupancy quantification (via ICP-MS or atomic absorption) and high-resolution NMR structural data are required from the same buffered sample, and for environmental toxicology studies assessing trace metal speciation in biologically relevant media .

Cell Culture at Physiological pH

PIPES-d18 is suitable for cell culture applications and in vitro biological assays that require maintenance of physiological pH (7.2–7.4) while avoiding metal ion complexation artifacts . The buffer's pKa of 6.8 at 25°C provides optimal buffering capacity (β) within the physiological range, and its classification as a non-complexing Good's buffer ensures that trace metals in cell culture media remain bioavailable rather than being sequestered by buffer components . This application scenario is particularly relevant for studies of metal homeostasis in cultured cells, for assays of metal-dependent signaling pathways, and for in vitro toxicology studies where buffer-metal interactions could confound dose-response relationships . The deuterated form additionally enables NMR analysis of spent culture media or cell extracts without buffer signal interference when metabolic flux analysis or metabolomics readouts are required.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for PIPES-d18

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.